1-[(N'-Hydroxycarbamimidoyl)methyl]piperidine-4-carboxamide
CAS No.: 2098155-98-5
Cat. No.: VC3036860
Molecular Formula: C8H16N4O2
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098155-98-5 |
|---|---|
| Molecular Formula | C8H16N4O2 |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 1-[(2Z)-2-amino-2-hydroxyiminoethyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C8H16N4O2/c9-7(11-14)5-12-3-1-6(2-4-12)8(10)13/h6,14H,1-5H2,(H2,9,11)(H2,10,13) |
| Standard InChI Key | RWAPAAXQIJIKHO-UHFFFAOYSA-N |
| Isomeric SMILES | C1CN(CCC1C(=O)N)C/C(=N/O)/N |
| SMILES | C1CN(CCC1C(=O)N)CC(=NO)N |
| Canonical SMILES | C1CN(CCC1C(=O)N)CC(=NO)N |
Introduction
1-[(N'-Hydroxycarbamimidoyl)methyl]piperidine-4-carboxamide is an organic compound classified as a piperidine derivative, incorporating a hydroxycarbamimidoyl group. Its molecular formula is C8H16N4O2, with a molecular weight of 200.24 g/mol . This compound is of interest in medicinal chemistry and drug development due to its structural features, which may influence biological activity and pharmacological properties.
Synthesis and Characterization
The synthesis of 1-[(N'-Hydroxycarbamimidoyl)methyl]piperidine-4-carboxamide can be approached through various synthetic routes involving the modification of piperidine derivatives. A common method involves the reaction of piperidine-4-carboxylic acid with hydroxylamine to form the corresponding hydroxamic acid, followed by further functionalization to introduce the carbamimidoyl moiety. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Potential Applications and Biological Activity
1-[(N'-Hydroxycarbamimidoyl)methyl]piperidine-4-carboxamide may participate in chemical reactions typical of amides and hydroxamic acids, suggesting potential as a precursor for synthesizing more complex bioactive molecules or as an intermediate in organic synthesis. The hydroxycarbamimidoyl group may facilitate interactions with biological targets through hydrogen bonding or coordination with metal ions in enzymatic sites. Research into similar compounds indicates that derivatives with hydroxamic acid functionalities often exhibit inhibitory activity against metalloproteases, making this compound a candidate for further investigation in drug discovery programs targeting such enzymes.
Safety and Handling
While specific safety data sheets for 1-[(N'-Hydroxycarbamimidoyl)methyl]piperidine-4-carboxamide are not readily available, it is crucial to review relevant safety information before handling the compound. Suppliers like American Elements provide materials in various purities and can assist with obtaining necessary safety documentation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume